molecular formula C21H24N2O5S2 B2714703 N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 510737-67-4

N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2714703
CAS No.: 510737-67-4
M. Wt: 448.55
InChI Key: MGFPGIPVLHDUPK-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a furan-2-ylmethyl substituent at the N-position, 2,4-dimethyl groups on the benzene ring, and a N-methyl-4-methylbenzenesulfonamido moiety at position 3 (Fig. 1). The structural complexity arises from the dual sulfonamide groups and the heteroaromatic furan ring, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-15-7-10-19(11-8-15)30(26,27)23(4)21-16(2)9-12-20(17(21)3)29(24,25)22-14-18-6-5-13-28-18/h5-13,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFPGIPVLHDUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves the reaction of furfurylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butylmethyl ether at low temperatures to control the reaction rate and yield a high-purity product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and other functional groups may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness : The target’s dual sulfonamide and furan-methyl design offers a balance of lipophilicity and electronic modulation, distinct from azide-, nitro-, or spirocycle-containing analogs.
  • Biological Potential: While direct data are lacking, structural parallels to and suggest possible antimicrobial or CNS applications warranting further study.

Biological Activity

The compound N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₄S₂
  • Molecular Weight : 397.48 g/mol

The presence of the furan ring and sulfonamide group suggests potential interactions with various biological targets, particularly in enzymatic pathways and receptor binding sites.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily through inhibition of bacterial folate synthesis. Studies have indicated that derivatives of benzene sulfonamides exhibit significant antibacterial activity against various pathogens. A study by Figueroa-Valverde et al. (2024) demonstrated that certain sulfonamide derivatives can effectively reduce perfusion pressure and coronary resistance in isolated rat hearts, suggesting cardiovascular implications that may relate to their antimicrobial efficacy .

Antimalarial Properties

Research has highlighted the potential of benzene sulfonamide compounds as antimalarial agents. A study published in 2013 investigated a series of benzene sulfonamide derivatives and found promising antimalarial activity, indicating that modifications to the benzene ring can enhance efficacy against Plasmodium species . The mechanism appears to involve interference with critical metabolic pathways in the malaria parasite.

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been a subject of interest. In vitro studies have shown that specific compounds can modulate heart function by affecting calcium channels, leading to changes in perfusion pressure . This suggests a dual role where these compounds may serve both antimicrobial and cardiovascular functions.

Study on Perfusion Pressure

An experimental study evaluated the effects of various benzene sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain compounds significantly decreased perfusion pressure over time compared to controls. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a pronounced effect, which was attributed to its interaction with calcium channels .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Sulfonamide A0.001Decreased
Sulfonamide B0.001No significant change
Sulfonamide C0.001Decreased

Antimalarial Efficacy

In a rational drug design study, several benzene sulfonamide derivatives were synthesized and tested for antimalarial activity. The results showed that modifications to the chemical structure significantly impacted their efficacy against malaria parasites, highlighting the importance of structural diversity in drug design .

The biological activity of N-[(furan-2-yl)methyl]-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : Similar to traditional sulfonamides, this compound may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Calcium Channel Modulation : As evidenced by cardiovascular studies, it may interact with calcium channels, influencing cardiac contractility and vascular resistance.
  • Antiplasmodial Activity : The structural features allow for potential interaction with enzymes critical for the survival of Plasmodium species.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution and sulfonamide coupling. Critical steps include:

  • Sulfonamide formation : Reacting 4-methylbenzenesulfonyl chloride with a furan-containing amine under anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are essential for isolating the pure product .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 30 min) while maintaining >75% yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of sulfonamide substitution and furan integration .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 505.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect side products .

Q. What functional groups influence its reactivity in medicinal chemistry applications?

  • The sulfonamide moiety enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • The furan ring participates in π-π stacking interactions, enhancing binding affinity in receptor studies .
  • Methyl groups at positions 2 and 4 on the benzene ring sterically hinder undesired side reactions .

Q. How is this compound utilized in preliminary biological assays?

  • In vitro screening : Tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values reported in µM ranges .
  • Enzyme inhibition : Evaluated against carbonic anhydrase isoforms via UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Case study : Discrepancies in sulfonamide conformation (planar vs. twisted) arise from solvent polarity in NMR vs. solid-state X-ray data. Use dynamic NMR (variable temperature) to assess rotational barriers .
  • Mitigation : Cross-validate with DFT calculations (B3LYP/6-31G*) to model preferred conformations .

Q. What strategies minimize cross-reactivity in multi-target drug design?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzene ring to reduce off-target binding .
  • Pharmacophore modeling : MOE or Schrödinger Suite identifies critical interaction sites, excluding non-essential substituents .

Q. How do solvent and temperature affect regioselectivity in derivatization reactions?

  • Polar aprotic solvents (DMF, DMSO) stabilize transition states for sulfonamide N-alkylation at 60–80°C .
  • Low-temperature conditions (−20°C) favor meta-substitution over para-substitution in electrophilic aromatic substitution .

Q. What computational methods predict its metabolic stability?

  • ADMET prediction : SwissADME or ADMETlab 2.0 models hepatic clearance and CYP450 interactions, highlighting susceptibility to oxidation at the furan methyl group .
  • MD simulations : GROMACS assesses binding persistence with target proteins (>100 ns trajectories) .

Q. How can degradation pathways be identified under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), followed by LC-MS to detect hydrolyzed sulfonamide or oxidized furan products .
  • Kinetic analysis : Arrhenius plots (25–60°C) determine activation energy for hydrolysis .

Q. What crystallographic data elucidate its solid-state interactions?

  • X-ray diffraction : Reveals intermolecular hydrogen bonds between sulfonamide S=O and adjacent NH groups (d = 2.89 Å), stabilizing the crystal lattice .
  • Hirshfeld surface analysis : Quantifies contribution of H-bonding (∼35%) and van der Waals interactions (∼50%) to packing efficiency .

Methodological Guidance

Q. Designing SAR studies for sulfonamide derivatives :

  • Library synthesis : Vary substituents on the benzene ring (e.g., -Cl, -OCH3_3) and measure changes in IC50_{50} against target enzymes .
  • Data interpretation : Use QSAR models (e.g., CoMFA) to correlate logP values with bioactivity .

Q. Resolving spectral overlaps in complex mixtures :

  • 2D NMR : 1H^1H-13C^{13}C HSQC distinguishes overlapping aromatic signals .
  • LC-MS/MS : MRM transitions isolate target ions from matrix interference .

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